Dinapsoline

Parkinson's Disease Behavioral Pharmacology D1 Agonist Tolerance

Dinapsoline is the only full D1 dopamine receptor agonist combining robust oral bioavailability with a lack of tolerance development in chronic dosing paradigms. Unlike selective D1 agonists that rapidly desensitize, dinapsoline maintains efficacy over 14+ days in 6‑OHDA‑lesioned models, making it essential for long‑term neuroplasticity and Parkinson's disease research. Its unique D1/D2 dual affinity and distinct receptor internalization profile further enable biased agonism and functional selectivity studies. Procure high‑purity (≥98%) dinapsoline to ensure reproducible results in your most demanding in vivo pharmacology experiments.

Molecular Formula C16H16BrNO2
Molecular Weight 334.21 g/mol
CAS No. 458563-40-1
Cat. No. B1670685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinapsoline
CAS458563-40-1
Synonyms(+)-dinapsoline
8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-napth(1,2,3-de)isoquinoline
dinapsoline
Molecular FormulaC16H16BrNO2
Molecular Weight334.21 g/mol
Structural Identifiers
SMILESC1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br
InChIInChI=1S/C16H15NO2.BrH/c18-14-5-4-11-12(16(14)19)6-9-2-1-3-10-7-17-8-13(11)15(9)10;/h1-5,13,17-19H,6-8H2;1H/t13-;/m0./s1
InChIKeySBRUGRQLZCBKMD-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dinapsoline (CAS 458563-40-1): Baseline Specifications for a D1 Dopamine Receptor Agonist


Dinapsoline is a synthetic tetracyclic dopamine D1 receptor agonist, characterized by its naphthisoquinoline core structure [1]. It functions as a potent, full agonist at D1 receptors, with an EC50 of approximately 30 nM for stimulating cAMP synthesis in both rat striatal tissue and C-6-mD1 cells [2]. While its primary pharmacological action is at D1 receptors, it is not highly selective and exhibits significant affinity for D2 receptors, a property that distinguishes it from many other D1 agonists [3]. The compound is typically supplied as a racemic mixture, though its activity is known to reside predominantly in the (S)-(+) enantiomer [4].

Procurement Rationale: Why Generic D1 Agonists Cannot Replace Dinapsoline (CAS 458563-40-1) in Specialized Research


The therapeutic window and behavioral outcomes of D1 receptor agonists are exquisitely sensitive to both their intrinsic efficacy and their functional selectivity. Dinapsoline and its close analog dihydrexidine, for instance, are both full agonists but exhibit distinct internalization profiles in cellular assays, demonstrating that even compounds within the same structural class can produce divergent pharmacological effects [1]. Furthermore, the development of rapid, complete tolerance is a well-documented liability for selective D1 agonists like A-77636, whereas dinapsoline's unique D1/D2 interaction profile, while less selective in vitro, confers a distinct in vivo tolerance phenotype [2]. Such nuanced pharmacological properties—spanning efficacy, receptor internalization, and chronic tolerance development—cannot be extrapolated from chemical similarity alone, making direct substitution with an alternative D1 agonist a significant risk to experimental reproducibility and accurate target validation [3].

Quantitative Evidence Guide: Head-to-Head Performance of Dinapsoline (CAS 458563-40-1) vs. Key Comparators


Tolerance Profile: Chronic In Vivo Administration of Dinapsoline vs. A-77636

In a 14-day chronic dosing study in the unilateral 6-OHDA-lesioned rat model of Parkinson's disease, dinapsoline did not produce tolerance when administered once or twice daily. In some experiments, a sensitization of the rotational response was observed [1]. This contrasts sharply with the selective D1 agonist A-77636, where daily dosing rapidly produced complete tolerance under the same experimental paradigm [1].

Parkinson's Disease Behavioral Pharmacology D1 Agonist Tolerance

Oral Bioactivity: Rotational Behavior Following Oral Dinapsoline in a Parkinsonian Model

Dinapsoline demonstrates robust oral bioactivity in vivo. In the unilateral 6-OHDA-lesioned rat model, oral administration of dinapsoline produced robust contralateral rotation, a behavioral hallmark of anti-parkinsonian activity [1]. The study confirms that dinapsoline is orally active, a feature not universal among D1 agonists and critical for chronic dosing regimens [2].

Parkinson's Disease Behavioral Pharmacology Oral Bioavailability

Functional Selectivity: cAMP Activation vs. Receptor Internalization Profile vs. Dihydrexidine

In a study of D1 receptor internalization in HEK cells, both dinapsoline and the structurally similar dihydrexidine were confirmed to be full agonists for stimulating adenylate cyclase [1]. However, the study identified that agonists from different structural classes exhibit differential abilities to cause receptor internalization, even when they share similar efficacy for cAMP production [1]. While both are rigid fused-ring compounds, subtle structural differences can lead to distinct functional selectivity profiles, impacting receptor desensitization and long-term signaling [2].

Functional Selectivity Receptor Trafficking cAMP Assay

In Vivo Discriminative Stimulus Potency: Dinapsoline vs. SKF 81297 and Dihydrexidine

In rats trained to discriminate the full D1 agonist dihydrexidine (DHX, 3 mg/kg, i.p.), dinapsoline fully substituted in a dose-dependent manner. The rank order of potency for substitution was SKF 82958 < ABT-431 < SKF 75670A ≤ dinapsoline < SKF 81297 < DHX [1]. This places dinapsoline's in vivo potency as comparable to or slightly lower than SKF 81297 but less than the training drug DHX, while still being significantly more potent than ABT-431 and SKF 82958 [1].

Drug Discrimination Behavioral Pharmacology D1 Agonist Potency

Defined Application Scenarios for Dinapsoline (CAS 458563-40-1) in Preclinical Research


Chronic In Vivo Studies of D1 Receptor Function Requiring Sustained Efficacy

Dinapsoline is uniquely suited for chronic in vivo experiments where the development of rapid tolerance would confound results. As demonstrated in the 14-day 6-OHDA-lesioned rat study, dinapsoline does not induce tolerance and may even cause sensitization, unlike the selective D1 agonist A-77636, which rapidly loses efficacy [1]. This makes dinapsoline the preferred tool for long-term investigations into D1 receptor-mediated behaviors, neuroplasticity, and potential therapeutic effects in models of Parkinson's disease or other disorders [1].

Oral Dosing Regimens for Behavioral Pharmacology in Rodent Models

For studies requiring oral administration—such as those mimicking chronic therapeutic dosing or avoiding the stress of repeated injections—dinapsoline offers a critical advantage. Its robust oral activity in the 6-OHDA-lesioned rat model confirms it can achieve central nervous system penetration and engage D1 receptors to produce a clear behavioral output (contralateral rotation) [2]. This is in contrast to many other D1 agonists with limited oral bioavailability, making dinapsoline a superior choice for oral gavage or dietary administration protocols [2].

Investigating D1/D2 Receptor Interplay and Functional Selectivity

Dinapsoline's unique pharmacological fingerprint—characterized by full D1 agonism coupled with significant D2 receptor affinity—makes it an essential tool for dissecting the complex interplay between these two receptor subtypes [3]. Its ability to fully activate adenylate cyclase while potentially exhibiting a distinct receptor internalization profile compared to other full agonists like dihydrexidine positions it as a key compound for studies on biased agonism and functional selectivity at D1 receptors [4].

SAR Studies of Dopamine Receptor Ligands

The dinapsoline scaffold serves as a valuable template for structure-activity relationship (SAR) exploration. Studies have shown that small substitutions on its A, B', C, and D rings differentially affect affinity for D1 and D2 receptors [5]. Unlike dihydrexidine, N-allyl or N-n-propyl substitutions on dinapsoline decrease D1 affinity without markedly increasing D2 affinity, providing a divergent SAR pathway for developing novel, selective ligands [5]. Procuring dinapsoline as a parent compound enables the synthesis and evaluation of a focused library of analogues to probe these unique pharmacological properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dinapsoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.